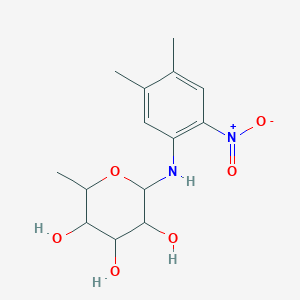![molecular formula C17H19NO B5107241 N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B5107241.png)
N-[1-(4-ethylphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethylphenyl)ethyl]benzamide, also known as NEPEB, is a chemical compound that has been studied for its potential use in scientific research. NEPEB is a member of the benzamide class of compounds, which have been shown to have various biological activities. In
作用機序
N-[1-(4-ethylphenyl)ethyl]benzamide acts as a selective antagonist of the dopamine D1 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in dopamine signaling, which can have various effects depending on the brain region and the specific function of the dopamine pathway. The anxiolytic effects of N-[1-(4-ethylphenyl)ethyl]benzamide may be due to its ability to modulate the activity of the amygdala, a brain region involved in fear and anxiety.
Biochemical and Physiological Effects:
N-[1-(4-ethylphenyl)ethyl]benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease locomotor activity and increase exploratory behavior, suggesting its potential use in the study of motor function and motivation. N-[1-(4-ethylphenyl)ethyl]benzamide has also been shown to decrease anxiety-like behavior in animal models, suggesting its potential use in the study of anxiety disorders.
実験室実験の利点と制限
N-[1-(4-ethylphenyl)ethyl]benzamide has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D1 receptor, which allows for the study of the specific effects of dopamine signaling in various brain regions and functions. N-[1-(4-ethylphenyl)ethyl]benzamide also has anxiolytic effects, which can be useful in the study of anxiety disorders. However, N-[1-(4-ethylphenyl)ethyl]benzamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its selectivity for the dopamine D1 receptor may limit its use in the study of other neurotransmitter systems.
将来の方向性
There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]benzamide. One direction is the study of its potential use in the treatment of anxiety disorders. Another direction is the study of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of longer-acting N-[1-(4-ethylphenyl)ethyl]benzamide analogs may allow for the study of its long-term effects. Overall, N-[1-(4-ethylphenyl)ethyl]benzamide has the potential to be a valuable tool for studying the role of dopamine signaling in various brain regions and functions.
合成法
N-[1-(4-ethylphenyl)ethyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-ethylphenylacetic acid with thionyl chloride to form 4-ethylphenylacetyl chloride. The second step involves the reaction of 4-ethylphenylacetyl chloride with benzylamine to form N-benzyl-4-ethylphenylacetamide. Finally, N-benzyl-4-ethylphenylacetamide is deprotected using hydrogenolysis to yield N-[1-(4-ethylphenyl)ethyl]benzamide.
科学的研究の応用
N-[1-(4-ethylphenyl)ethyl]benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of reward, motivation, and motor function. N-[1-(4-ethylphenyl)ethyl]benzamide has also been shown to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
特性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-14-9-11-15(12-10-14)13(2)18-17(19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTZTGWLPSTARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)
![11-(3,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5107192.png)
![2-(3-phenylpropyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5107199.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5107206.png)

![butyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5107211.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5107219.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5107220.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5107225.png)
![4-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5107238.png)
![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)
